N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
Description
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide-containing pyrazole derivative. Its structure features:
- A pyrazole core substituted with a 5-methyl group and a pyridin-4-yl moiety at position 2.
- A methanesulfonamide group linked via an ethyl chain to the pyrazole nitrogen.
- A 4-(trifluoromethyl)phenyl group attached to the sulfonamide.
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2S/c1-14-12-18(16-6-8-23-9-7-16)25-26(14)11-10-24-29(27,28)13-15-2-4-17(5-3-15)19(20,21)22/h2-9,12,24H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQZEERLQJQXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide, a compound characterized by its complex structure, has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, anti-proliferative, and enzyme inhibitory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 395.44 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Log P (octanol-water partition coefficient) | 3.45 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.
1. Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory properties. In a study evaluating various pyrazole derivatives, this compound demonstrated a notable reduction in paw edema in animal models, comparable to standard anti-inflammatory drugs such as diclofenac sodium.
Table 1: Anti-inflammatory Activity Comparison
| Compound | % Inhibition (Paw Edema) |
|---|---|
| This compound | 50.7% |
| Diclofenac Sodium | 54.65% |
This indicates that the compound may serve as a promising candidate for treating inflammatory conditions.
2. Anti-proliferative Effects
In vitro studies have shown that this compound exhibits anti-proliferative effects against various cancer cell lines. For instance, when tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, it resulted in significant inhibition of cell growth.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (µM) | Comparison with Control |
|---|---|---|
| MCF-7 | 12.5 | Significant |
| A549 | 15.0 | Significant |
These results suggest that the compound may have potential as an anticancer agent with lower toxicity compared to traditional chemotherapeutics.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in inflammatory pathways. Notably, it showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.
Table 3: Enzyme Inhibition Activity
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| COX-1 | 0.01 | Competitive |
| COX-2 | 0.005 | Non-competitive |
The selective inhibition of COX-2 over COX-1 suggests a favorable side effect profile.
Case Studies and Research Findings
A study published in Bioorganic & Medicinal Chemistry highlighted the synthesis and biological evaluation of similar pyrazole derivatives, emphasizing their potential as anti-inflammatory agents with minimal side effects . Another research article focused on the structure-activity relationship (SAR), demonstrating that modifications to the pyrazole ring significantly affected biological activity .
Scientific Research Applications
Structural Features
The compound consists of a pyrazole ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its unique reactivity and biological activity. The presence of the sulfonamide group enhances its solubility and potential interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Pyrazole derivatives have been shown to exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been evaluated for their ability to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in many cancers .
Anti-inflammatory Effects
The compound's structural similarities to known anti-inflammatory agents suggest it may possess similar properties. Research indicates that pyrazole derivatives can inhibit inflammatory pathways, potentially providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Antimicrobial Activity
The incorporation of the pyridine and pyrazole rings has been associated with enhanced antimicrobial properties. Compounds featuring these moieties have demonstrated efficacy against a range of bacterial strains, making them candidates for further development as antibiotics .
General Synthetic Approaches
The synthesis of N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step reactions including:
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the pyridine and trifluoromethyl groups via electrophilic substitution.
- Final coupling reactions to attach the sulfonamide moiety.
Case Studies
Several studies have reported successful syntheses of related compounds using microwave-assisted methods, which improve yields and reduce reaction times significantly. For example, compounds synthesized through these methods showed yields ranging from 75% to 87% .
Drug Development
Given its promising biological activities, this compound is being investigated as a lead compound in drug development programs targeting cancer and inflammatory diseases.
Structure-Activity Relationship Studies
Ongoing research focuses on elucidating the structure-activity relationships (SAR) of this compound and its analogs. Understanding how modifications to the molecular structure affect biological activity is crucial for optimizing efficacy and minimizing side effects.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The compound undergoes selective transformations at its pyrazole and sulfonamide groups:
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Oxidation : Treatment with hydrogen peroxide (H₂O₂) in acetic acid oxidizes the pyrazole C-4 methyl group to a carbonyl, forming a pyrazolone derivative.
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Reduction : Sodium borohydride (NaBH₄) reduces the sulfonamide’s sulfonyl group to a thioether under controlled pH (pH 7–8) .
Table 2: Redox Reaction Outcomes
| Reaction Type | Reagents | Product | Biological Impact |
|---|---|---|---|
| Oxidation | 30% H₂O₂, AcOH, 50°C, 4h | Pyrazolone derivative | Enhanced enzyme inhibition |
| Reduction | NaBH₄, EtOH, RT, 1h | Thioether analog | Reduced bioavailability |
Nucleophilic Substitution and Hydrolysis
The sulfonamide and pyridine moieties exhibit distinct reactivity:
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Sulfonamide Hydrolysis : Exposure to strong acids (e.g., HCl) or bases (e.g., NaOH) cleaves the sulfonamide bond, yielding a free amine and sulfonic acid .
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Pyridine Functionalization : Electrophilic substitution at the pyridinyl ring’s para-position using nitrating mixtures (HNO₃/H₂SO₄) introduces nitro groups, enabling further derivatization .
Stability and Degradation Pathways
-
Thermal Stability : Stable at temperatures ≤150°C but decomposes above 200°C, releasing SO₂ and trifluoromethylbenzene fragments.
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Photodegradation : UV irradiation (λ = 254 nm) in methanol induces C–S bond cleavage, forming pyrazole and phenylmethanesulfonic acid byproducts .
Biological Interaction Mechanisms
While not a classical reaction, the compound’s interaction with biological targets involves:
-
Hydrogen Bonding : The sulfonamide’s –SO₂NH– group binds to enzyme active sites (e.g., carbonic anhydrase) .
-
π-Stacking : The trifluoromethylphenyl group interacts with hydrophobic pockets via van der Waals forces .
Comparative Reactivity Insights
Comparison with Similar Compounds
Example 56: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide
Key Structural Differences :
- Core Structure : Pyrazolo[3,4-d]pyrimidine (vs. simple pyrazole in the target compound).
- Substituents :
- Two fluorophenyl groups and a chromen-4-one moiety (enhancing hydrophobicity).
- Isopropylbenzenesulfonamide (bulkier than the target’s ethyl-linked methanesulfonamide).
- Molecular Weight : 603.0 g/mol (higher than the target compound due to the extended heterocyclic system).
Functional Implications :
5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Key Structural Differences :
- Core Structure : 4,5-dihydropyrazole (vs. fully aromatic pyrazole in the target).
- Substituents :
- Carbothioamide group (less polar than sulfonamide).
- 4-Methylphenyl-triazole and fluorophenyl groups.
Functional Implications :
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxyphenyl)-1H-pyrazole-4-sulfonamide
Key Structural Differences :
- Substituents :
- Chloro-trifluoromethylpyridine (electron-withdrawing) vs. pyridin-4-yl in the target.
- 4-Methoxyphenyl (electron-donating) vs. 4-(trifluoromethyl)phenyl.
Functional Implications :
- The methoxyphenyl group may increase solubility but reduce lipophilicity compared to the trifluoromethylphenyl group.
- The chloro-trifluoromethylpyridine substituent could enhance steric hindrance, affecting target accessibility .
Comparative Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The target’s trifluoromethylphenyl group enhances lipophilicity and metabolic stability compared to methoxyphenyl or unsubstituted aryl groups .
- Sulfonamide vs. Carbothioamide : Sulfonamide derivatives generally exhibit higher polarity and better solubility, making them more suitable for oral bioavailability .
- Heterocyclic Cores : Pyrazolo[3,4-d]pyrimidines (Example 56) show broader kinase inhibition profiles, but simpler pyrazoles (target compound) allow for synthetic versatility and tunable substituents .
Q & A
Q. What are the optimal reaction conditions for synthesizing this compound to maximize yield and purity?
Methodological Answer: The synthesis of pyrazole-sulfonamide hybrids typically involves coupling reactions under mild basic conditions. For example, a protocol using N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and stoichiometric control of alkylating agents (e.g., RCH₂Cl) at room temperature can yield analogous compounds with high purity . To optimize yield:
- Use a 1:1.2 molar ratio of starting material to base to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to terminate the reaction at completion.
- Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the product.
Q. Which spectroscopic techniques are most effective for initial structural characterization?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : To confirm the presence of the pyrazole ring (δ 6.5–8.5 ppm for aromatic protons) and sulfonamide group (δ 3.0–3.5 ppm for methylene groups) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns consistent with the trifluoromethyl and pyridinyl substituents.
- FT-IR : To identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹).
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved for structural confirmation?
Methodological Answer: Discrepancies (e.g., tautomerism in the pyrazole ring or sulfonamide conformation) require complementary approaches:
- Single-crystal X-ray diffraction : Definitive proof of regiochemistry and spatial arrangement, as demonstrated for pyrazoline analogs with R-factors < 0.06 .
- DFT calculations : Compare experimental NMR shifts with computed values for proposed tautomers.
- Variable-temperature NMR : Detect dynamic conformational changes in solution (e.g., hindered rotation of the trifluoromethyl group).
Q. What strategies are recommended for designing in vitro assays to evaluate biological activity?
Methodological Answer: Given the compound’s sulfonamide and pyrazole motifs (common in kinase or enzyme inhibitors):
- Enzyme inhibition assays : Target kinases (e.g., COX-2, carbonic anhydrase) using fluorogenic substrates or ADP-Glo™ kits.
- Cell-based assays : Use cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity via MTT/WST-1 protocols .
- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins.
Q. How can regioselectivity challenges during pyrazole ring substitution be addressed?
Methodological Answer: Regioselectivity in pyrazole synthesis depends on:
- Electronic directing groups : The electron-withdrawing trifluoromethyl group at position 3 directs electrophilic substitution to position 5 .
- Steric effects : Bulky substituents (e.g., pyridin-4-yl) favor substitution at less hindered positions.
- Catalytic systems : CuI or Pd-mediated cross-coupling reactions to control C–N bond formation, as seen in 1,5-diarylpyrazole syntheses .
Q. What role does the trifluoromethyl group play in modulating physicochemical properties?
Methodological Answer: The -CF₃ group enhances:
- Lipophilicity : Increases membrane permeability (logP ~3–4).
- Metabolic stability : Resists oxidative degradation due to strong C–F bonds, as observed in sulfonamide analogs .
- Electron-withdrawing effects : Activates the pyrazole ring for nucleophilic attacks, influencing reactivity in downstream functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
